4,5-Bis[(propan-2-yl)sulfanyl]-2H-1,3-dithiol-2-one
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Overview
Description
4,5-Bis[(propan-2-yl)sulfanyl]-2H-1,3-dithiol-2-one is a compound belonging to the class of dithiolones. This compound is characterized by the presence of two isopropylthio groups attached to a dithiol-2-one core. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis[(propan-2-yl)sulfanyl]-2H-1,3-dithiol-2-one typically involves the reaction of propan-2-thiol with a suitable dithiol-2-one precursor under controlled conditions. One common method involves the three-component condensation of propan-2-one with formaldehyde and propane-2-thiol in the presence of sodium hydroxide . The reaction is carried out at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4,5-Bis[(propan-2-yl)sulfanyl]-2H-1,3-dithiol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The isopropylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5-Bis[(propan-2-yl)sulfanyl]-2H-1,3-dithiol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism by which 4,5-Bis[(propan-2-yl)sulfanyl]-2H-1,3-dithiol-2-one exerts its effects is primarily through its interaction with various molecular targets. The compound can form complexes with metal ions, which can influence its reactivity and biological activity. Additionally, the presence of the dithiol-2-one core allows for redox reactions, which can modulate its chemical behavior and interactions with other molecules.
Comparison with Similar Compounds
Comparison: Compared to similar compounds, 4,5-Bis[(propan-2-yl)sulfanyl]-2H-1,3-dithiol-2-one is unique due to its specific dithiol-2-one core and the presence of two isopropylthio groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields. For instance, while Probucol is primarily used as an antioxidant and lipid-lowering agent, this compound’s applications are more diverse, spanning chemistry, biology, medicine, and industry.
Properties
CAS No. |
77102-71-7 |
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Molecular Formula |
C9H14OS4 |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
4,5-bis(propan-2-ylsulfanyl)-1,3-dithiol-2-one |
InChI |
InChI=1S/C9H14OS4/c1-5(2)11-7-8(12-6(3)4)14-9(10)13-7/h5-6H,1-4H3 |
InChI Key |
ZCQFSBWIPNKUQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=C(SC(=O)S1)SC(C)C |
Origin of Product |
United States |
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